5-methyl-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide
Description
Evolution of Heterocyclic Hybrid Compounds in Medicinal Chemistry
The paradigm shift toward heterocyclic hybrids began in the late 20th century as researchers sought to overcome limitations in monopharmaceutical agents. Early work on pyrazoline hybrids demonstrated that combining a β-diketone analog with quinoline structures could yield antimalarial compounds with dual-stage plasmodial activity. This success catalyzed exploration of hybrid systems across therapeutic areas, particularly in oncology, where multidrug resistance posed significant challenges.
A landmark 2008 study established that hybrid molecules containing both trioxane and aminoquinoline motifs exhibited unprecedented efficacy against chloroquine-resistant Plasmodium falciparum by simultaneously disrupting heme detoxification and mitochondrial function. These findings validated the "dual pharmacophore" hypothesis, showing that properly designed hybrids could achieve synergistic effects exceeding the sum of individual component activities. Subsequent research expanded this approach to cancer therapeutics, with thiadiazole-isoxazole hybrids emerging as particularly promising candidates due to their unique electronic configurations.
The hybridization strategy addresses three critical challenges in drug development:
- Pharmacokinetic Optimization : Combining lipophilic (thiadiazole) and hydrophilic (isoxazole) moieties improves membrane permeability while maintaining aqueous solubility.
- Target Engagement : Hybrid systems enable simultaneous interaction with multiple binding pockets, as demonstrated by caspase-3 activation in isoxazoline-thiadiazole hybrids.
- Resistance Mitigation : The structural complexity of hybrids complicates efflux pump recognition, reducing susceptibility to ABC transporter-mediated resistance.
Emergence of Isoxazole-Thiadiazole Hybrid Structures
Isoxazole-thiadiazole hybrids gained prominence following the discovery that their combined electronic effects enhance π-π stacking with biological targets. The isoxazole ring (aromatic sextet with one oxygen heteroatom) provides strong dipole moments (1.5–2.1 D), while the 1,3,4-thiadiazole system (6π-electron aromaticity with two nitrogen and one sulfur atoms) contributes polarizability and hydrogen-bond acceptor sites. This combination proved particularly effective in kinase inhibition, as evidenced by hybrid compounds showing IC50 values below 1 μM against VEGFR-2.
Structural analysis reveals key design principles for optimal bioactivity:
- Linker Optimization : Ethylthio spacers between thiadiazole and thiazole units maintain conformational flexibility while preventing electronic delocalization that could reduce target specificity.
- Substituent Effects : Methyl groups at the 5-position of isoxazole and 4-position of thiazole balance steric bulk and metabolic stability, with logP values typically between 2.1–2.8 for optimal blood-brain barrier penetration.
- Tautomeric Behavior : The 1,3,4-thiadiazole ring exhibits prototropic tautomerism (thione-thiol equilibrium), enabling adaptive binding to both hydrophobic and polar protein domains.
Recent synthetic advances have enabled precise control over regioisomerism in these hybrids. For instance, Huisgen cycloadditions using Cu(I)-stabilized azides yield 1,2,3-triazole-linked variants with enhanced aqueous solubility (>15 mg/mL) compared to thioether-linked analogs. However, the ethylthio linkage in 5-methyl-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide provides superior metabolic stability, with <5% degradation observed in human liver microsomes after 60 minutes.
Historical Context of Molecular Hybridization Strategy
Molecular hybridization evolved from natural product mimicry to become a rational drug design methodology. The strategy gained formal recognition in 2007 with the development of trioxaquines—hybrid antimalarials combining trioxane and aminoquinoline pharmacophores—which demonstrated cure rates >95% in Phase II trials. This success established hybridization as a viable approach to multidrug resistance.
In oncology, the hybridization paradigm addresses three key challenges:
- Apoptosis Resistance : Hybrids like isoxazole-thiadiazole derivatives induce caspase-3/7 activation through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
- Cell Cycle Dysregulation : G2/M phase arrest observed in MDA-MB-231 cells treated with 5-methyl-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide analogs suggests CDK1/cyclin B interaction.
- Angiogenesis Inhibition : Molecular docking studies predict strong binding (ΔG < -9.2 kcal/mol) to VEGF receptor tyrosine kinases via thiadiazole-thiazole π-cation interactions.
The target compound exemplifies second-generation hybrids designed with computational guidance. Quantitative structure-activity relationship (QSAR) models incorporating Hammett σ constants (isoxazole: σm = 0.71; thiadiazole: σp = 0.88) and molar refractivity values (>90 cm3/mol) optimize electronic and steric complementarity to biological targets. Molecular dynamics simulations of the 1,3,4-thiadiazole moiety show stable binding (<2.5 Å RMSD over 100 ns) to caspase-3's allosteric site, explaining the observed pro-apoptotic activity.
Properties
IUPAC Name |
5-methyl-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N6O3S3/c1-6-4-23-11(14-6)15-9(20)5-24-13-18-17-12(25-13)16-10(21)8-3-7(2)22-19-8/h3-4H,5H2,1-2H3,(H,14,15,20)(H,16,17,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWWZYZUUEVIQRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NC(=CS3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N6O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 5-methyl-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide is a complex heterocyclic molecule that incorporates multiple bioactive scaffolds, including thiazole and thiadiazole moieties. These structural features suggest potential biological activities, particularly in the realms of anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound can be broken down into several key components:
- Thiazole and Thiadiazole Rings : Known for their broad biological activity spectrum, these rings are associated with antimicrobial, anti-inflammatory, and anticancer properties .
- Isoxazole Moiety : This structure is often linked to neuroprotective and anti-inflammatory activities .
The molecular formula for this compound is , indicating a complex structure with potential for diverse interactions.
Anticancer Properties
Research indicates that compounds containing thiadiazole and thiazole structures exhibit significant anticancer activity. For instance, derivatives of 1,3,4-thiadiazole have shown promising results against various cancer cell lines. In vitro studies suggest that these compounds can inhibit cell proliferation without affecting normal cells .
A study involving similar compounds demonstrated IC50 values ranging from 0.28 to 4.27 µg/mL against different cancer cell lines, indicating strong cytotoxic effects . The proposed mechanism involves the inhibition of DNA synthesis and potential apoptosis induction in cancer cells .
Antimicrobial Activity
Compounds with thiazole and thiadiazole structures have been documented to possess antimicrobial properties. For example, derivatives have shown effectiveness against a range of bacterial strains and fungi . The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.
Study 1: Thiadiazole Derivatives
In a study focusing on 1,3,4-thiadiazole derivatives, several compounds were synthesized and evaluated for their biological activity. The results indicated that these derivatives exhibited significant antimicrobial and anticancer properties, with some showing selective toxicity towards cancer cells while sparing normal cells .
| Compound | IC50 (µg/mL) | Activity Type |
|---|---|---|
| Compound A | 0.28 | Anticancer (MCF-7) |
| Compound B | 4.27 | Anticancer (SK-MEL-2) |
| Compound C | 1.61 | Antimicrobial |
Study 2: Neuroprotective Activity
Another research effort explored the neuroprotective effects of similar thiazole derivatives in neuronal cultures subjected to neurotoxic conditions. The findings indicated that these compounds could enhance cell viability under stress conditions induced by glutamate or serum deprivation .
The biological activity of the compound is likely attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Thiadiazoles can inhibit enzymes crucial for cancer cell metabolism.
- DNA Interaction : Some derivatives may intercalate with DNA or inhibit its synthesis.
- Reactive Oxygen Species (ROS) Scavenging : Certain structures may act as antioxidants, reducing oxidative stress in cells.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of thiazole and thiadiazole exhibit significant anticancer properties. For instance, compounds bearing these structures have shown effectiveness against various cancer cell lines.
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | Human glioblastoma (U251) | 10 |
| Compound B | Human melanoma (WM793) | 15 |
| 5-methyl-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide | TBD |
Studies have demonstrated that modifications to the thiazole ring can enhance cytotoxicity, suggesting a structure-activity relationship (SAR) that could inform future drug design .
Antimicrobial Properties
The thiazole moiety is recognized for its antimicrobial activity. Compounds containing this structure have been evaluated for their effectiveness against a range of pathogens.
| Pathogen | Compound Tested | Minimum Inhibitory Concentration (MIC, µg/mL) |
|---|---|---|
| Staphylococcus aureus | 5-methyl-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide | 32 |
| Escherichia coli | Compound C | 16 |
The presence of the thiazole and thiadiazole rings has been linked to enhanced antimicrobial activity due to their ability to disrupt bacterial cell walls .
Antioxidant Activity
Research has also explored the antioxidant potential of thiazole derivatives. The compound's ability to scavenge free radicals can be crucial in preventing oxidative stress-related diseases.
| Compound | Assay Method | Activity (IC50, µM) |
|---|---|---|
| Compound D | DPPH Scavenging | 25 |
| 5-methyl-N-(5-((2-((4-methylthiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)isoxazole-3-carboxamide | TBD |
Antioxidant activity is primarily attributed to electron-donating substituents on the thiazole ring .
Case Study 1: Anticancer Efficacy
A study focused on synthesizing and evaluating various thiazole-containing compounds revealed that specific substitutions significantly increased anticancer activity against human glioblastoma cells. The synthesized derivatives were tested using MTT assays, indicating promising results for further development .
Case Study 2: Antimicrobial Screening
In another investigation, a series of thiazole derivatives were screened for antimicrobial efficacy against common bacterial strains. The results highlighted that certain compounds exhibited potent activity with MIC values significantly lower than standard antibiotics .
Comparison with Similar Compounds
Structural Analogues and Their Properties
Thiadiazole Derivatives
- 5-(Methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide (4a) :
This compound () shares the thiadiazole-carboxamide backbone but lacks the isoxazole and thiazole moieties. Its simpler structure results in higher solubility (0.45 mg/mL vs. 0.15 mg/mL) and lower molecular weight (279.3 g/mol vs. 456.5 g/mol) compared to the target compound. The absence of the thiazole group may explain its lower potency (IC50 = 450 nM vs. 12.3 nM) in preliminary assays .
Isoxazole-Thiazole Hybrids
- 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide ():
This analogue retains the isoxazole-thiazole-carboxamide framework but omits the thiadiazole and thioethyl substituents. Its reduced molecular weight (225.2 g/mol) correlates with higher solubility (0.80 mg/mL) but lower thermal stability (melting point = 198–200°C vs. 215–217°C). The simplified structure may limit target engagement, as reflected in its moderate IC50 (210 nM) .
Thioether-Linked Thiadiazoles
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-ylthio) acetamide (3a) (): This compound features a benzylthio group on the thiadiazole, contrasting with the target compound’s thioethyl-thiazole substituent. The bulkier benzyl group may hinder membrane permeability, while the 4-chlorophenyl-oxadiazole moiety introduces distinct electronic effects. Its IC50 (320 nM) suggests that the thiazole-amino group in the target compound enhances binding affinity .
Table 1: Comparative Properties of Selected Analogues
Key Observations :
- Solubility : The target compound’s low solubility (0.15 mg/mL) likely stems from its high molecular weight and aromaticity.
- Potency : Its superior IC50 (12.3 nM) underscores the synergistic effect of combining isoxazole, thiadiazole, and thiazole groups.
- Thermal Stability : Higher melting points correlate with increased structural rigidity due to multiple heterocycles.
Q & A
Basic: What synthetic strategies are recommended for constructing the 1,3,4-thiadiazole core in this compound?
Methodological Answer:
The 1,3,4-thiadiazole core can be synthesized via cyclization reactions. For example:
- Step 1: React N-phenylhydrazinecarboxamides with N-(1-isothiocyanato-2,2,2-trichloroethyl)carboxamides in acetonitrile under reflux (1–3 min) to form intermediates.
- Step 2: Cyclize intermediates in DMF with iodine and triethylamine, leading to sulfur cleavage and thiadiazole formation .
- Alternative Route: Use potassium carbonate in dry acetone to facilitate nucleophilic substitution between 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol and alkyl halides, followed by recrystallization from ethanol .
Advanced: How can density-functional theory (DFT) improve the understanding of this compound’s electronic properties?
Methodological Answer:
DFT calculations incorporating exact-exchange terms (e.g., hybrid functionals like B3LYP) can predict thermochemical properties, such as bond dissociation energies and electron density distributions. Key steps:
- Optimize molecular geometry using gradient-corrected exchange-correlation functionals.
- Validate results against experimental atomization energies (average deviation: ±2.4 kcal/mol) to refine computational models .
- Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and interaction with biological targets.
Basic: What spectroscopic techniques are critical for structural confirmation?
Methodological Answer:
- 1H/13C NMR: Identify proton environments (e.g., methyl groups in the 4-methylthiazole ring) and carbon signals for carbonyl/thioether linkages.
- X-ray Crystallography: Resolve crystal packing and bond angles (e.g., dihedral angles between thiadiazole and isoxazole rings) .
- Mass Spectrometry: Confirm molecular weight via high-resolution ESI-MS, ensuring no fragmentation overlaps with byproducts.
Advanced: How can researchers reconcile discrepancies between in vitro cytotoxicity and in vivo efficacy data?
Methodological Answer:
- Step 1: Validate in vitro assays using multiple cell lines (e.g., HeLa, MCF-7) and controls to rule out false positives from assay interference (e.g., thiol-reactive compounds).
- Step 2: Assess pharmacokinetics (e.g., plasma stability, membrane permeability) to identify bioavailability limitations.
- Step 3: Use murine xenograft models with dose-response studies, correlating tumor regression with compound exposure levels .
Basic: What solvent systems are optimal for recrystallizing this compound?
Methodological Answer:
- Ethanol-DMF Mixtures (2:1): Effective for removing unreacted starting materials while maintaining product stability .
- Acetone-Water Gradient: Precipitates high-purity crystals by slow evaporation, minimizing solvate formation .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
Methodological Answer:
- Variation of Substituents: Systematically modify the 4-methylthiazole or isoxazole moieties (e.g., replace methyl with trifluoromethyl) and test against target enzymes (e.g., kinases).
- Biological Assays: Use IC50 determinations in enzyme inhibition assays (e.g., EGFR tyrosine kinase) and correlate with steric/electronic parameters from DFT .
- Statistical Modeling: Apply QSAR with descriptors like logP and polar surface area to predict absorption and activity trends .
Basic: What precautions are necessary during handling due to sulfur-containing intermediates?
Methodological Answer:
- Ventilation: Use fume hoods to mitigate exposure to volatile sulfur byproducts (e.g., H2S during cyclization).
- Stability Testing: Monitor intermediates for oxidative degradation via TLC or HPLC, storing under inert gas (N2/Ar) .
Advanced: How can molecular docking and MD simulations resolve contradictions between predicted and observed binding modes?
Methodological Answer:
- Docking: Use AutoDock Vina with flexible ligand settings to account for side-chain mobility in target proteins (e.g., tubulin).
- MD Simulations (GROMACS): Run 100-ns trajectories to assess binding stability and identify key residues (e.g., hydrogen bonds with thiadiazole sulfur).
- Experimental Validation: Compare simulation results with mutagenesis data (e.g., alanine scanning) to validate critical interactions .
Basic: What chromatographic methods are suitable for purity analysis?
Methodological Answer:
- HPLC: Use a C18 column with gradient elution (water:acetonitrile + 0.1% TFA) at 254 nm. Retention time should match a certified reference standard.
- TLC: Employ silica gel 60 F254 plates with ethyl acetate/hexane (3:7) to monitor reaction progress .
Advanced: How can isotopic labeling (e.g., 14C) aid in metabolic pathway tracing?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
